N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c26-31(27,16-4-5-17-18(14-16)29-13-12-28-17)25-21(8-2-1-3-9-21)20-23-19(24-30-20)15-6-10-22-11-7-15/h4-7,10-11,14,25H,1-3,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFMGJCRMPANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on the target compound, comparisons can be inferred from structural analogs and methodologies described in the literature. Below is a detailed analysis:
Structural and Functional Analogues
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ) Core Structure: Features an imidazo[1,2-a]pyridine core instead of oxadiazole, with ester and cyano substituents. Physical Properties: Melting point (243–245°C) and synthetic yield (51%) are reported, though molecular weight data is unclear due to translation ambiguities . Spectroscopic Characterization: 1H/13C NMR, IR, and HRMS were used for structural validation, highlighting rigorous analytical workflows applicable to the target compound .
Sulfonamide-Containing PI3K Inhibitors () Sulfonamides are prevalent in PI3K pathway inhibitors due to their ability to interact with ATP-binding pockets.
Data Table: Comparative Overview
Research Findings and Limitations
- Synthetic Challenges : Unlike the one-pot synthesis of Compound 1l , the target compound’s complexity may require multi-step protocols, impacting yield.
- Analytical Gaps : While SHELX is standard for crystallography , the absence of explicit structural data for the target compound limits direct comparison.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of structurally analogous sulfonamide-oxadiazole hybrids typically involves multi-step reactions requiring precise control of temperature (room temperature to reflux), solvent selection (e.g., DMF, acetonitrile), and reaction duration (hours to days). For example, cyclization steps involving oxadiazole formation may require anhydrous conditions and catalysts like NaOH or K₂CO₃. Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography .
Q. How can structural elucidation be performed for this compound?
Advanced spectroscopic techniques are essential:
- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyridinyl, oxadiazole, and dihydrobenzodioxine groups.
- X-ray crystallography to resolve stereochemistry at the cyclohexyl substituent.
- HRMS for molecular weight validation. Computational methods (DFT) may supplement experimental data to predict electronic properties .
Q. What safety protocols are recommended during its synthesis?
Follow institutional chemical hygiene plans (e.g., OSHA/CLP guidelines):
- Use fume hoods for handling volatile reagents (e.g., chlorinated solvents).
- Conduct risk assessments for sulfonamide intermediates, which may exhibit sensitization potential.
- Implement 100% safety exam compliance for lab personnel, as mandated for advanced chemistry courses .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT, molecular docking) can predict binding affinities to target proteins (e.g., kinases, enzymes). For instance:
- Docking studies : Simulate interactions between the pyridinyl-oxadiazole moiety and ATP-binding pockets.
- ADMET prediction : Use tools like SwissADME to optimize solubility and metabolic stability. ICReDD’s integrated computational-experimental workflows can accelerate reaction optimization and SAR exploration .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response normalization : Account for variability in assay conditions (e.g., cell lines, incubation times).
- Meta-analysis : Compare IC₅₀ values from independent studies using statistical tools (ANOVA, t-tests).
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific tests (e.g., enzyme inhibition) to distinguish off-target effects .
Q. How can multi-step synthesis be optimized for scalability?
Apply Design of Experiments (DoE) methodologies:
- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) to identify critical factors.
- Response surface modeling : Optimize yield and purity using software like Minitab or JMP. For example, a Central Composite Design (CCD) reduced reaction steps for a triazole-sulfonamide derivative by 30% while maintaining >95% purity .
Q. What mechanistic insights can be gained from studying its degradation under physiological conditions?
- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–10) with LC-MS monitoring.
- Metabolite profiling : Incubate with liver microsomes to identify oxidation/hydrolysis products (e.g., cleavage of the sulfonamide group).
- Radical scavenging assays : Probe redox stability of the benzodioxine moiety under oxidative stress .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
